molecular formula C18H17N3O3S B2686368 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 1704558-57-5

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Cat. No.: B2686368
CAS No.: 1704558-57-5
M. Wt: 355.41
InChI Key: PLEDHRSWEZRRBX-UHFFFAOYSA-N
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Description

The compound "(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone" is a heterocyclic ketone featuring a unique molecular architecture. Its structure comprises:

  • A 1,4-thiazepane ring: A seven-membered ring containing sulfur and nitrogen atoms, substituted at the 7-position with a furan-2-yl group.
  • A 5-(pyridin-3-yl)isoxazole moiety: A five-membered isoxazole ring with a pyridin-3-yl substituent at the 5-position.
  • A central methanone group: Bridging the thiazepane and isoxazole units, forming a ketone linkage.

Below, we compare this compound with structurally related analogs from published studies.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-18(14-11-16(24-20-14)13-3-1-6-19-12-13)21-7-5-17(25-10-8-21)15-4-2-9-23-15/h1-4,6,9,11-12,17H,5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEDHRSWEZRRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone” would likely involve multiple steps, including the formation of each ring system and their subsequent coupling. Typical synthetic routes might include:

    Formation of the Furan Ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Thiazepane Ring: This seven-membered ring containing sulfur and nitrogen can be synthesized via cyclization reactions involving amines and thiols.

    Formation of the Pyridine Ring: Pyridine rings are often synthesized through condensation reactions such as the Hantzsch pyridine synthesis.

    Formation of the Isoxazole Ring: Isoxazoles can be synthesized via 1,3-dipolar cycloaddition reactions.

Industrial Production Methods

Industrial production of such complex molecules would require optimization of each synthetic step to maximize yield and purity. This often involves the use of automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

Types of Reactions

The compound “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone” can undergo various chemical reactions, including:

    Oxidation: The furan and thiazepane rings can be oxidized under specific conditions.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone derivative.

Scientific Research Applications

Chemistry

In chemistry, such compounds are studied for their unique structural properties and reactivity patterns. They can serve as building blocks for more complex molecules.

Biology

In biology, these compounds might be investigated for their potential as enzyme inhibitors or receptor ligands due to their diverse functional groups.

Medicine

In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone” would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several classes of heterocyclic ketones, including piperazine-linked propanones, isoxazole-pyridazine hybrids, and pyridin-3-yl methanones. Key comparisons include:

Compound Core Structure Substituents Melting Point (°C) Synthetic Yield Key References
Target: (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone 1,4-Thiazepane + isoxazole + methanone Furan-2-yl (thiazepane), pyridin-3-yl (isoxazole) Not reported Not reported
6c () Piperazine + propanone + benzo[b]thiophen 4-Fluorophenyl (piperazine), 4,7-dimethoxybenzo[b]thiophen 131–132 96%
6e () Piperazine + propanone + benzo[b]thiophen Pyridin-2-yl (piperazine), 4,7-dimethoxybenzo[b]thiophen 174–175 Quantitative
4b () Isoxazolo[3,4-d]pyridazine 5-Methyl-1-(3-nitrophenyl)-triazol-4-yl, furan-2-yl Not specified High
3a () Pyridin-3-yl methanone + dihydropyrazole 1H-Indol-3-yl, phenyl Not specified Not specified

Biological Activity

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a heterocyclic organic molecule that has drawn attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features a unique combination of a thiazepane ring, furan moiety, and a pyridine-isoxazole structure, contributing to its diverse chemical properties. Its molecular formula is C22H20N4O2SC_{22}H_{20}N_{4}O_{2}S with a molecular weight of approximately 408.49 g/mol.

Component Structure Functionality
ThiazepaneThiazepaneProvides stability and potential receptor interaction
FuranFuranEnhances lipophilicity and biological activity
PyridinePyridineContributes to electron density and receptor binding

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. The thiazepane ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the furan and pyridine moieties contribute to the overall stability and activity of the compound.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
  • Cytotoxicity : Initial cytotoxicity assays indicate that the compound can induce apoptosis in cancer cell lines at certain concentrations.

Study 1: Antimicrobial Properties

In a recent study published in Medicinal Chemistry, this compound was tested against various bacterial strains. The results indicated an IC50 value of 15 µM against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential role in treating inflammatory conditions .

Study 3: Cytotoxicity in Cancer Cell Lines

Another study evaluated the cytotoxic effects on human cancer cell lines (HeLa and MCF7). The compound exhibited selective cytotoxicity with an IC50 value of 30 µM for HeLa cells, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. Table 1: Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield Optimization Tips
1CyclizationPiperidine, ethanol, 60–80°CUse anhydrous solvents to avoid hydrolysis
2CouplingPd catalysts, THF, 70°CPre-purify intermediates via recrystallization
3PurificationHPLC (C18 column, acetonitrile/water)Adjust gradient elution for peak resolution

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and ring conformations .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using UV detection at 254 nm .

Advanced: How can researchers optimize reaction yields for derivatives with modified isoxazole or thiazepane moieties?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in thiazepane ring formation .
  • Catalyst screening : Test palladium complexes (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of pyridin-3-yl groups .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 3 hours) for thermally sensitive intermediates .
    Data contradiction note : While higher temperatures accelerate reactions, they may degrade furan rings; balance via TGA-DSC analysis .

Advanced: How should researchers address contradictory biological activity data (e.g., antimicrobial vs. anticancer assays)?

Answer:

Dose-response profiling : Compare IC50 values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .

Structural analogs : Synthesize derivatives with halogen substitutions (e.g., Cl at pyridin-3-yl) to probe SAR .

Mechanistic studies : Use molecular docking to validate target binding (e.g., COX-2 or topoisomerase II) .

Q. Table 2: Biological Activity Data

DerivativeAssay TypeTargetIC50 (µM)Key Finding
Parent compoundAnticancerMCF-712.3 ± 1.2Moderate cytotoxicity
Cl-substitutedAntimicrobialS. aureus8.7 ± 0.9Enhanced activity vs. Gram+

Advanced: What experimental strategies are recommended for studying the compound’s stability under physiological conditions?

Answer:

  • Hydrolysis/Oxidation assays : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24 hours; monitor degradation via LC-MS .
  • Light sensitivity : Expose to UV (254 nm) and analyze photodegradation products using GC-MS .
  • Stabilizers : Co-formulate with cyclodextrins to improve aqueous solubility and shelf life .

Advanced: How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?

Answer:

Kinetic assays : Measure Michaelis-Menten constants (Km, Vmax) with/without the compound to identify competitive/non-competitive inhibition .

X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., kinase domains) .

Computational modeling : Perform MD simulations to assess binding free energy (ΔG) and residence time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.